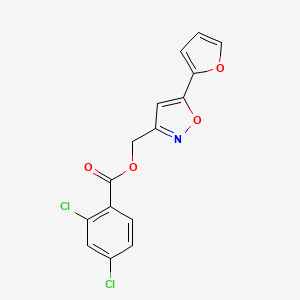

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2,4-dichlorobenzoate

Beschreibung

Eigenschaften

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO4/c16-9-3-4-11(12(17)6-9)15(19)21-8-10-7-14(22-18-10)13-2-1-5-20-13/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOIWCDANCZLBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2,4-dichlorobenzoate typically involves the formation of the isoxazole ring followed by esterification with 2,4-dichlorobenzoic acid. One common method for synthesizing isoxazole derivatives is the Van Leusen reaction, which involves the reaction of suitable furan derivatives with tosylmethyl isocyanide (TOSMIC). The reaction conditions often include the use of dimethyl acetal and hydroxylamine hydrochloride to form the desired isoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The furan ring in (5-(Furan-2-yl)isoxazol-3-yl)methyl 2,4-dichlorobenzoate can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

Reduction: The isoxazole ring can be reduced to form corresponding amine derivatives.

Substitution: The benzoate moiety can undergo nucleophilic substitution reactions, particularly at the 2,4-dichloro positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atoms on the benzoate ring.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Isoxazole amine derivatives.

Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to (5-(Furan-2-yl)isoxazol-3-yl)methyl 2,4-dichlorobenzoate can effectively inhibit bacterial growth and possess antifungal activity. For example, isoxazole compounds have been tested against various strains of bacteria and fungi, demonstrating efficacy comparable to standard antibiotics .

Anti-inflammatory Properties

Compounds containing the isoxazole moiety have been evaluated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The binding interactions of such compounds with COX enzymes have been characterized, indicating potential therapeutic benefits in treating inflammatory diseases .

Anticancer Activity

Recent investigations into the anticancer properties of isoxazole derivatives have revealed their ability to induce apoptosis in cancer cells. The structural features of This compound may enhance its interaction with specific cancer cell targets, making it a candidate for further development in cancer therapy .

Herbicidal Activity

The compound's structural characteristics suggest potential herbicidal applications. Isoxazole derivatives have been explored for their ability to inhibit plant growth by interfering with specific biochemical pathways. The herbicidal activity of similar compounds has been documented, indicating that This compound could be effective in controlling weed populations .

Polymer Chemistry

The unique properties of isoxazole derivatives allow them to be utilized in the synthesis of advanced materials. Research has shown that incorporating isoxazole units into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for industrial uses .

Case Studies

Wirkmechanismus

The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and isoxazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The benzoate moiety may enhance the compound’s binding affinity to certain receptors, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

a) 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

- Core Differences : Replaces the isoxazole-furan system with a thiazole-triazole-pyrazole scaffold.

- Crystallography : Exhibits triclinic symmetry (P̄1 space group) with two independent molecules in the asymmetric unit. Planar conformation, except for a perpendicular fluorophenyl group .

- The fluorophenyl groups improve metabolic stability over chlorinated analogs.

b) Thiazol-5-ylmethyl Carbamate Derivatives ()

- Core Differences : Features thiazole linked to carbamate and ureido groups rather than a benzoate ester.

- Functional Impact : Carbamates generally exhibit slower hydrolysis rates than benzoate esters, prolonging half-life. The ureido moiety may enhance solubility but reduce lipophilicity compared to dichlorobenzoate .

Dichlorobenzoate-Containing Analogs

a) Methyl 2,4-Dichlorobenzoate Derivatives

- Structural Variance : Lacks the isoxazole-furan component.

- Properties: Higher logP values (lipophilicity) than non-halogenated benzoates, favoring blood-brain barrier penetration. However, reduced hydrogen-bond donors limit solubility in polar solvents.

b) (5-Phenylisoxazol-3-yl)methyl 4-Nitrobenzoate

- Structural Variance : Replaces furan with phenyl and dichloro with nitro groups.

- Functional Impact: The nitro group increases electrophilicity, enhancing reactivity in nucleophilic environments.

Furan-Containing Heterocycles

a) Furan-2-yl Isoxazole Carboxylates

- Structural Variance : Similar isoxazole-furan core but with carboxylate instead of benzoate.

- Properties : Carboxylates exhibit higher aqueous solubility but lower membrane permeability than benzoate esters. The absence of chlorine atoms reduces oxidative stability.

Comparative Data Table

Key Research Findings

- Synthetic Accessibility : The target compound’s synthesis likely follows esterification protocols similar to Compound 4, though the furan-isoxazole coupling may require regioselective strategies to avoid side products .

- Structure-Activity Relationships (SAR): Dichlorobenzoate enhances cytotoxicity in cancer cell lines compared to mono-chloro analogs (e.g., 2-chlorobenzoate derivatives). Isoxazole-furan hybrids show superior thermal stability over thiazole-based analogs due to reduced ring strain.

- Contradictions : While halogenation generally improves metabolic stability, some studies indicate that dichloro-substituted benzoates undergo faster hepatic clearance than fluorophenyl analogs due to CYP450 interactions .

Biologische Aktivität

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2,4-dichlorobenzoate is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, particularly in relation to antifungal and anticancer activities.

Chemical Structure and Properties

The compound features a furan ring, an isoxazole moiety, and a dichlorobenzoate group. Its structure can be represented as follows:

This structure contributes to its unique biological properties.

Antifungal Activity

Recent studies have indicated that derivatives of dichlorobenzoate compounds exhibit antifungal properties. For instance, the compound's structural analogs have been tested against various fungal strains with promising results. The Minimum Inhibitory Concentration (MIC) values for these compounds categorize their antifungal efficacy as follows:

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| Compound A | 0.5 | Outstanding |

| Compound B | 4 | Excellent |

| Compound C | 16 | Good |

| Compound D | 32 | Modest |

| Compound E | ≥32 | Poor |

These findings suggest that the presence of the isoxazole and furan groups may enhance the antifungal activity of the compound .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that it can induce apoptosis in human fibrosarcoma HT1080 cells through the modulation of key signaling pathways.

-

Mechanism of Action :

- The compound appears to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase.

- It also activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

-

Case Studies :

- In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in HT1080 cells, with IC50 values ranging from 10 μM to 20 μM depending on treatment duration.

- Western blot analyses revealed increased levels of cleaved caspase-3 and PARP, indicative of apoptosis .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The SAR studies indicate that modifications on the furan and isoxazole rings can significantly impact biological activity. For example, substituting different groups on the furan ring has been shown to enhance both antifungal and anticancer activities.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and can cross biological membranes effectively. This is crucial for its therapeutic application in treating fungal infections and cancers.

Q & A

Q. What are the optimal synthetic routes for (5-(Furan-2-yl)isoxazol-3-yl)methyl 2,4-dichlorobenzoate, and how can purity be validated?

- Methodological Answer : The synthesis typically involves coupling the isoxazole-furan moiety with 2,4-dichlorobenzoyl chloride. Key steps include:

- Esterification : Reacting 5-(furan-2-yl)isoxazol-3-ylmethanol with 2,4-dichlorobenzoyl chloride in anhydrous dioxane under basic conditions (e.g., calcium hydroxide as a catalyst) to promote nucleophilic acyl substitution .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to isolate high-purity product .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using -/-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to verify structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- NMR Spectroscopy : -NMR (δ 6.8–8.2 ppm for aromatic protons) and -NMR (distinct peaks for carbonyl carbons at ~168–170 ppm) resolve substituent positions and confirm ester linkage .

- FT-IR : Detect ester C=O stretching (~1720 cm) and isoxazole ring vibrations (~1600 cm) .

- UV-Vis : Assess conjugation effects via absorption maxima (e.g., 270–300 nm for furan-isoxazole systems) .

Q. What are the key physicochemical properties influencing its reactivity in experimental settings?

- Methodological Answer :

- Lipophilicity : Calculate logP values (e.g., using ChemDraw or experimental shake-flask methods) to predict solubility in organic/aqueous matrices .

- Hydrolytic Stability : Perform pH-dependent degradation studies (e.g., 0.1 M HCl/NaOH buffers at 37°C) with LC-MS monitoring to identify labile bonds (e.g., ester group cleavage) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures and optimize storage conditions .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental persistence and degradation products of this compound?

- Methodological Answer :

- Long-Term Incubation Studies : Simulate environmental matrices (soil/water systems) under controlled light, temperature, and microbial activity. Monitor degradation kinetics via LC-MS/MS and identify transformation products (e.g., hydrolyzed benzoic acid derivatives) .

- QSPR Modeling : Use quantitative structure-property relationship models to predict half-lives in air/water/soil based on electronic (e.g., HOMO/LUMO) and steric descriptors .

Q. What methodologies are recommended for evaluating its bioactivity and mechanisms at molecular or cellular levels?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against target enzymes (e.g., cytochrome P450 isoforms) using fluorometric or spectrophotometric assays. For example, measure IC values via competitive binding studies .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to track intracellular localization in model cell lines .

Q. How can computational models predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding poses with proteins (e.g., fungal CYP51 for antifungal activity). Validate with MM-GBSA free energy calculations .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes and identify key binding residues .

Q. How to address conflicting data in stability studies across different experimental conditions?

- Methodological Answer :

- Controlled Variable Testing : Isolate factors (e.g., pH, UV exposure) using factorial design experiments. For example, apply ANOVA to determine if degradation rate disparities arise from pH (p < 0.05) or temperature .

- Cross-Validation : Compare accelerated stability results (40°C/75% RH) with real-time data to resolve discrepancies in shelf-life predictions .

Q. What frameworks integrate this compound into multidisciplinary ecological or pharmacological risk assessments?

- Methodological Answer :

- Systems Biology Approaches : Combine toxicogenomics (RNA-seq of exposed organisms) with metabolic pathway analysis (KEGG maps) to identify off-target effects .

- Probabilistic Risk Modeling : Use Monte Carlo simulations to estimate human exposure thresholds based on environmental fate data (e.g., bioaccumulation factors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.